4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one
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Overview
Description
4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methoxy groups and an oxazolidinone ring with a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one typically involves the reaction of 2,6-dimethoxybenzaldehyde with an appropriate amine and a carbonyl compound under specific conditions. One common method is the condensation reaction between 2,6-dimethoxybenzaldehyde and an amine, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Syringol: 2,6-Dimethoxyphenol, a compound with similar methoxy substitutions on the phenyl ring.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: A derivative with a similar phenyl structure but different functional groups
Uniqueness
4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring and methylidene group, which confer distinct chemical and biological properties.
Properties
CAS No. |
918423-10-6 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-(2,6-dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO4/c1-7-11(13-12(14)17-7)10-8(15-2)5-4-6-9(10)16-3/h4-6,11H,1H2,2-3H3,(H,13,14) |
InChI Key |
ASFNSCXAGGVUKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2C(=C)OC(=O)N2 |
Origin of Product |
United States |
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